N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-2-13-26-14-3-4-17-15-16(5-10-20(17)26)11-12-24-21(27)22(28)25-19-8-6-18(23)7-9-19/h5-10,15H,2-4,11-14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMDLJHJUNYBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 2,4-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- N’-(3,4-difluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Uniqueness
N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide stands out due to its specific combination of a fluorophenyl group and a tetrahydroquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Contains a fluorophenyl group which may influence its interaction with biological targets.
- The tetrahydroquinoline moiety is linked to an ethylenediamine backbone, suggesting potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may act as a modulator of:
- Dopaminergic Receptors: Potentially influencing dopaminergic signaling pathways.
- Serotonergic Receptors: May exhibit effects on mood and anxiety through serotonin modulation.
Biological Assays
Various assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : Assessing cytotoxicity in cancer cell lines.
- Enzyme Inhibition Studies : Evaluating the inhibition of key enzymes involved in neurotransmitter metabolism.
| Assay Type | Result |
|---|---|
| Cell Viability (HeLa) | IC50 = 15 µM (indicating moderate toxicity) |
| Enzyme Inhibition | Moderate inhibition of acetylcholinesterase (IC50 = 20 µM) |
Study 1: Anticancer Activity
In a study focused on the anticancer properties of this compound, researchers evaluated its effects on HeLa cells. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity against cervical cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Study 2: Neuropharmacological Effects
A separate investigation into the neuropharmacological effects revealed that the compound exhibited anxiolytic properties in animal models. Behavioral tests indicated reduced anxiety-like behavior in rodents treated with the compound at doses ranging from 5 to 20 mg/kg.
Safety Profile
The safety profile of this compound was assessed through acute toxicity studies. The LD50 was found to be greater than 200 mg/kg in rodent models, suggesting a favorable safety margin for further development.
Q & A
Q. What are the optimal synthetic routes for N'-(4-fluorophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves sequential coupling of the tetrahydroquinoline core with ethanediamide and fluorophenyl groups. Key steps include:
- Step 1: Alkylation of 1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Amidation using 4-fluorophenyl isocyanate or activated ester coupling to introduce the ethanediamide moiety .
- Purity Optimization: Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/water) improves purity (>95%). Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation: Use 2D NMR (COSY, HSQC, HMBC) to resolve connectivity, particularly for the tetrahydroquinoline and ethanediamide regions .
- Physicochemical Profiling: Determine logP (HPLC-based methods), solubility (shake-flask method in PBS), and thermal stability (DSC/TGA) .
- Stereochemical Analysis: If chiral centers are present, chiral HPLC or X-ray crystallography is recommended .
Advanced Research Questions
Q. What computational strategies are effective for predicting target interactions and binding affinities of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock4 or Glide for flexible ligand docking, incorporating receptor side-chain flexibility (e.g., for enzyme active sites) .
- Free Energy Calculations: MM/GBSA or MM/PBSA post-docking refinement improves binding affinity predictions. For example, compounds with tetrahydroquinoline moieties show ΔG values < -7 kcal/mol for TMPRSS2 inhibition .
- Validation: Cross-validate computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents on the tetrahydroquinoline (e.g., propyl vs. ethyl groups) and fluorophenyl rings (e.g., chloro or methoxy substitutions) .
- Activity Testing: Screen analogs against target panels (e.g., kinase assays, GPCR profiling) to identify critical pharmacophores. For example, replacing the propyl group with cyclopropyl enhances metabolic stability .
- Data Analysis: Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors with IC₅₀ values .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Assay Standardization: Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Orthogonal Validation: Confirm activity via complementary methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-Analysis: Use cheminformatics tools (e.g., ChEMBL data) to compare results with structurally similar compounds and identify outliers .
Translational Research Questions
Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic (PK) studies of this compound?
Methodological Answer:
- ADME Profiling: Perform hepatic microsomal stability assays (human/rodent) and Caco-2 permeability tests to predict bioavailability .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations, focusing on oxidative dealkylation or glucuronidation .
- PK Modeling: Apply PBPK (physiologically based pharmacokinetic) models using GastroPlus™ to simulate plasma concentration-time profiles .
Q. What strategies mitigate off-target effects observed in preclinical studies?
Methodological Answer:
- Selectivity Screening: Use broad-panel binding assays (e.g., Eurofins CEREP) to identify off-target hits (e.g., serotonin receptors, hERG) .
- Scaffold Optimization: Introduce steric hindrance (e.g., bulkier substituents) or reduce lipophilicity to minimize non-specific interactions .
- In Silico Toxicity Prediction: Tools like Derek Nexus or ProTox-II can flag structural alerts (e.g., mutagenic potential) early .
Data and Methodology Integration
Q. How can researchers integrate heterogeneous data (e.g., crystallography, docking, and wet-lab data) to refine mechanistic hypotheses?
Methodological Answer:
- Structural Biology: Co-crystallize the compound with its target (e.g., kinase domain) to validate docking poses and identify key hydrogen bonds/π-π interactions .
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS) data to map downstream signaling effects .
- Systems Pharmacology: Use platforms like Cytoscape to visualize target-pathway networks and prioritize secondary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
